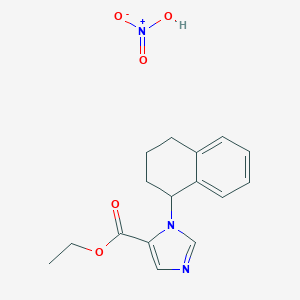
Ethonam nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethonam nitrate is a useful research compound. Its molecular formula is C16H19N3O5 and its molecular weight is 333.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethonam nitrate, a compound with the chemical formula C16H19N3O5, is primarily studied for its biological activities related to cardiovascular health and potential toxicological effects. This article explores the compound's biological activity, focusing on its effects on human health, mechanisms of action, and relevant case studies.
This compound is classified as a nitrate ester, which is known for its vasodilatory properties. The structural characteristics of this compound contribute to its biological functions, particularly in modulating nitric oxide (NO) levels in the body.
- Nitric Oxide Release : this compound releases nitric oxide upon hydrolysis, which plays a crucial role in vascular relaxation and blood pressure regulation. Nitric oxide is a potent vasodilator that helps improve blood flow and reduce hypertension .
- Antimicrobial Activity : Research indicates that nitrates can exhibit antimicrobial properties by inhibiting bacterial growth. Specifically, nitrite derived from nitrates has been shown to modulate aminoglycoside tolerance in various bacteria, suggesting potential applications in antimicrobial therapies .
- Methemoglobinemia Risk : One of the significant concerns regarding nitrate compounds, including this compound, is their association with methemoglobinemia (blue baby syndrome). This condition occurs when nitrates are converted to nitrites in the body, leading to altered hemoglobin that impairs oxygen transport in infants .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Corn Belt Communities and Nitrate Contamination :
- A case study highlighted high nitrate levels in drinking water across communities in the Corn Belt region of the U.S., which were linked to agricultural runoff. The study found that infants exposed to high nitrate levels faced serious health risks, including methemoglobinemia, emphasizing the need for monitoring and regulation of nitrate levels in drinking water .
-
Epidemiological Studies on Cancer :
- Numerous epidemiological studies have evaluated the relationship between drinking water nitrates and various cancers. The strongest associations have been observed with colorectal cancer and thyroid disease, particularly at levels below regulatory limits . These findings underscore the importance of understanding the long-term effects of nitrate exposure on human health.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Ethonam nitrate has been utilized in analytical chemistry for the detection and quantification of various substances. Its unique properties make it suitable for use as a reagent in electrochemical sensors.
- Detection of Nitrates : this compound can enhance the sensitivity of electrochemical sensors designed to detect nitrate ions in environmental samples. Studies have shown that modified electrodes using this compound exhibit improved selectivity and lower detection limits compared to traditional methods .
Table 1: Performance of this compound in Electrochemical Sensors
| Parameter | Value |
|---|---|
| Detection Limit | 0.006 µM |
| Linear Range | 0.001–1000 µM |
| Recovery Rate | 98.6%–102% |
| Selectivity | High |
Materials Science
In materials science, this compound is explored for its role in the synthesis of advanced materials, particularly in the development of nanocomposites.
- Nanocomposite Formation : this compound has been used as a precursor for synthesizing metal-organic frameworks (MOFs) and other nanostructured materials. These materials demonstrate enhanced properties for applications in catalysis and energy storage .
Case Study: Nanostructured Materials Development
A study investigated the use of this compound in creating copper-based nanocomposites. The resulting materials showed significant improvements in catalytic activity for organic reactions, demonstrating the potential of this compound as a building block for functional nanomaterials .
Electrochemistry
This compound plays a crucial role in electrochemical applications, particularly as an ionic liquid.
- Ionic Liquid Properties : this compound exhibits low viscosity and high ionic conductivity, making it an ideal candidate for use in electrochemical devices such as batteries and supercapacitors. Its ability to stabilize charge carriers enhances the overall performance of these devices .
The compound is also being studied for its potential environmental applications, particularly in the extraction of metals from waste streams.
- Metal Extraction : Recent research indicates that this compound can significantly enhance the extraction efficiency of transition metals from aqueous solutions, outperforming conventional solvents . This property is particularly valuable in recycling processes.
Case Study: Transition Metal Extraction
In a controlled study, this compound was used as a solvent for extracting lanthanides from industrial waste. The results indicated a higher recovery rate compared to traditional methods, underscoring its potential for sustainable metal recovery practices .
Eigenschaften
CAS-Nummer |
15037-55-5 |
|---|---|
Molekularformel |
C16H19N3O5 |
Molekulargewicht |
333.34 g/mol |
IUPAC-Name |
ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate;nitric acid |
InChI |
InChI=1S/C16H18N2O2.HNO3/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14;2-1(3)4/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
UOEKCNNIZWEMHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















